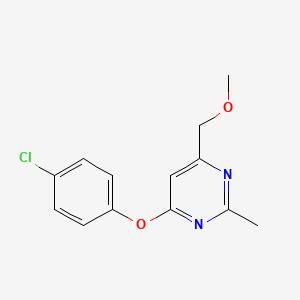
4-(4-Chlorophenoxy)-6-(methoxymethyl)-2-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorophenoxy)-6-(methoxymethyl)-2-methylpyrimidine, also known as 4C6MMP, is a synthetic compound that has recently been studied for its potential applications in scientific research. It is a small molecule that has a molecular weight of 209.56 g/mol and is composed of a phenoxy ring with a methylpyrimidine moiety. It is a colorless, solid compound that is soluble in organic solvents such as methanol, ethanol, and acetone.
Mecanismo De Acción
The mechanism of action of 4-(4-Chlorophenoxy)-6-(methoxymethyl)-2-methylpyrimidine is not fully understood. However, it is believed to act as an inhibitor of caspase-3, COX-2, and 5-LOX by forming a covalent bond with the active site of the enzyme. This covalent bond prevents the enzyme from catalyzing the reaction and thus inhibits its activity.
Biochemical and Physiological Effects
4-(4-Chlorophenoxy)-6-(methoxymethyl)-2-methylpyrimidine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of caspase-3, COX-2, and 5-LOX, which are all involved in important cellular processes such as apoptosis, inflammation, and arachidonic acid metabolism. Additionally, 4-(4-Chlorophenoxy)-6-(methoxymethyl)-2-methylpyrimidine has been shown to inhibit the activity of the enzyme adenosine monophosphate-activated protein kinase (AMPK), which is involved in the regulation of cellular energy metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-(4-Chlorophenoxy)-6-(methoxymethyl)-2-methylpyrimidine in laboratory experiments is that it is a relatively inexpensive and easy to synthesize compound. Additionally, it has been shown to be an effective inhibitor of a number of enzymes involved in important cellular processes, making it a useful tool for investigating these processes. However, there are a few limitations to using 4-(4-Chlorophenoxy)-6-(methoxymethyl)-2-methylpyrimidine in laboratory experiments. For example, it has a relatively short half-life in the body, meaning that it may not be suitable for long-term studies. Additionally, it has not been extensively studied in humans, so its effects on humans are not fully understood.
Direcciones Futuras
There are a number of potential future directions for research on 4-(4-Chlorophenoxy)-6-(methoxymethyl)-2-methylpyrimidine. Firstly, further research could be conducted to understand the exact mechanism of action of 4-(4-Chlorophenoxy)-6-(methoxymethyl)-2-methylpyrimidine and to investigate its effects on other enzymes and cellular processes. Additionally, further research could be conducted to investigate the effects of 4-(4-Chlorophenoxy)-6-(methoxymethyl)-2-methylpyrimidine on humans and to determine its safety and efficacy in clinical trials. Finally, further research could be conducted to investigate the potential applications of 4-(4-Chlorophenoxy)-6-(methoxymethyl)-2-methylpyrimidine in other areas, such as drug development and agriculture.
Métodos De Síntesis
4-(4-Chlorophenoxy)-6-(methoxymethyl)-2-methylpyrimidine can be synthesized by a number of different methods, including the reaction of 4-chlorophenol with methoxymethylpyrimidine in the presence of a catalyst. The reaction is typically carried out at a temperature of 80-100°C and a pressure of 1-2 bar. The reaction is typically complete after 1-2 hours and yields a product with a purity of 95-98%.
Aplicaciones Científicas De Investigación
4-(4-Chlorophenoxy)-6-(methoxymethyl)-2-methylpyrimidine has been studied for its potential applications in scientific research, specifically in the fields of immunology and cancer biology. It has been shown to be an effective inhibitor of the enzyme caspase-3, which is implicated in the apoptosis process. Additionally, 4-(4-Chlorophenoxy)-6-(methoxymethyl)-2-methylpyrimidine has been shown to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. Furthermore, 4-(4-Chlorophenoxy)-6-(methoxymethyl)-2-methylpyrimidine has been shown to be an effective inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the metabolism of arachidonic acid.
Propiedades
IUPAC Name |
4-(4-chlorophenoxy)-6-(methoxymethyl)-2-methylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-9-15-11(8-17-2)7-13(16-9)18-12-5-3-10(14)4-6-12/h3-7H,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVNSCZOQXPJJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC2=CC=C(C=C2)Cl)COC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenoxy)-6-(methoxymethyl)-2-methylpyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

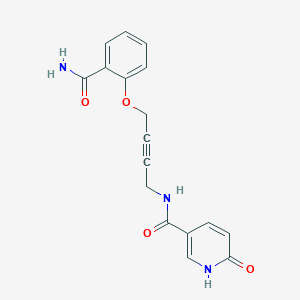
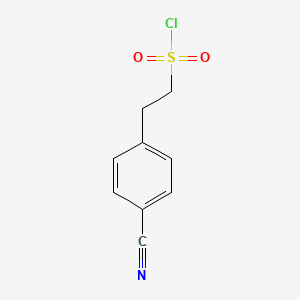

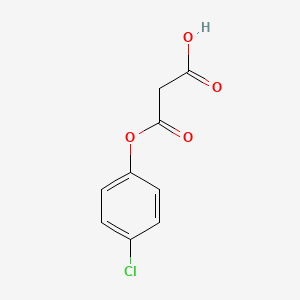
![N-(2-{6-[(cyanomethyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methylbenzenesulfonamide](/img/structure/B2412756.png)
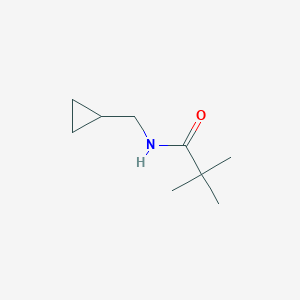
![[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B2412760.png)
![1-[(1-cyano-1,2-dimethylpropyl)carbamoyl]ethyl 6-methyl-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2412761.png)
![4-(7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(3-methoxybenzyl)-3-methylbutanamide](/img/structure/B2412764.png)
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2412768.png)
![N-[(4-fluorophenyl)methyl]-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2412769.png)
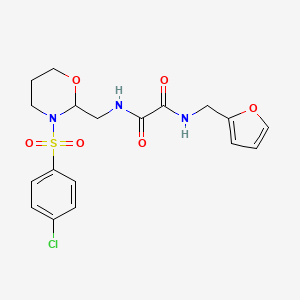
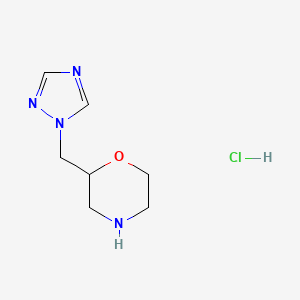
![N-[(2S,3S)-3-Amino-2-hydroxy-3-[4-(trifluoromethoxy)phenyl]propyl]-4-tert-butyl-N-cyclobutylbenzenesulfonamide](/img/structure/B2412775.png)